molecular formula C17H15Cl2N3O5 B5720730 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate

Cat. No.: B5720730
M. Wt: 412.2 g/mol
InChI Key: JEHOHFBZUHHASV-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form the Schiff base, which is then reacted with 2-(2,4-dichlorophenoxy)propanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-chlorobenzoate
  • [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-naphthalen-2-yloxyacetate

Uniqueness

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O5/c1-10(26-15-7-4-12(18)9-14(15)19)17(23)27-21-16(20)8-11-2-5-13(6-3-11)22(24)25/h2-7,9-10H,8H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHOHFBZUHHASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(CC1=CC=C(C=C1)[N+](=O)[O-])N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/CC1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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